2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-16(12-22-14-6-1-2-7-14)19-11-13-5-3-9-18-17(13)15-8-4-10-21-15/h3-5,8-10,14H,1-2,6-7,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMJIJBFXPEBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopentylsulfanyl intermediate: This can be achieved by reacting cyclopentyl bromide with thiourea to form cyclopentylthiourea, followed by hydrolysis to yield cyclopentylsulfanyl.
Synthesis of the thiophen-2-ylpyridine intermediate: This involves the reaction of 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst to form 2-(thiophen-2-yl)pyridine.
Coupling of intermediates: The final step involves coupling the cyclopentylsulfanyl intermediate with the thiophen-2-ylpyridine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, thiols
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Structural Analogues in SARS-CoV-2 Main Protease Studies
highlights pyridine-containing acetamides as potent inhibitors of SARS-CoV-2 main protease (Mpro). Key analogues include:
- 5RGX (2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide): Features a 3-cyanophenyl group at R1 and a 4-methylpyridin-3-yl group at R2. Binding affinity: −22.5 kcal/mol.
- 5RH1 (2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) : Substituted with a 5-chlorothiophen-2-yl (R1) and pyridin-3-yl (R2). Binding affinity: −23.1 kcal/mol.
- 5RGZ (2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide): Similar to 5RGX but lacks the 4-methyl group on pyridine.
Comparison with Target Compound :
- R1 Group: The target compound’s cyclopentylsulfanyl group introduces steric bulk and sulfur-mediated hydrophobic interactions, contrasting with the planar aromatic/heteroaromatic R1 groups (e.g., cyanophenyl in 5RGX) in analogues. This may alter binding pocket occupancy in enzymes like Mpro.
Binding Interactions :
Pyridine rings in analogues occupy the Mpro lateral pocket, forming H-bonds with HIS163, while acetamide linkers interact with ASN142, GLY143, and GLN189 . The target compound’s R2 group may enhance these interactions via thiophene’s π-system, though the cyclopentylsulfanyl’s hydrophobicity could reduce solubility.
Thiophene-Containing Analogues
and describe acetamides with thiophene substituents:
- N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (): Dual thiophene system with a cyano group.
- 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-[(Thiophen-2-yl)Methyl]Acetamide (): Differs in acetamide substitution (phenoxy and pyrazole groups) but retains thiophene for hydrophobic interactions.
Comparison :
The target compound’s pyridine-thiophene hybrid (R2) may offer superior target engagement compared to single-thiophene or pyrazole derivatives due to dual aromatic interactions.
Cyclobutane and Terpene-Derived Analogues
discusses 2-[(1S,3S)-3-Acetyl-2,2-Dimethylcyclobutyl]-N-(m-Tolyl)Acetamide , a terpene-derived compound with a cyclobutane ring. This analogue demonstrates how aliphatic substituents (e.g., cyclobutyl) influence crystallinity and hydrogen-bonding networks (N–H···O and C–H···O) .
Sulfur’s polarizability may also enhance van der Waals interactions compared to purely hydrocarbon substituents.
Biological Activity
The compound 2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can be represented as follows:
This compound features a cyclopentylsulfanyl group and a thiophene-pyridine moiety, which are critical for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor , preventing the enzymatic catalysis of substrates. This inhibition can lead to various physiological effects depending on the target enzyme.
Anticancer Properties
Recent studies have indicated that derivatives of thiophene and pyridine exhibit significant anticancer activity. For instance, compounds related to cyclopenta[c]thiophene have shown cytotoxic effects against various human tumor cell lines, particularly leukemia cells . The structural modifications in these compounds can enhance their potency and selectivity against cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide | HL-60 (leukemia) | TBD | Potential inhibitor |
| Cyclopenta[c]thiophene Derivative 1 | A549 (lung cancer) | TBD | Significant cytotoxicity |
| Cyclopenta[c]thiophene Derivative 2 | MCF7 (breast cancer) | TBD | Moderate activity |
Note: TBD indicates that specific data is yet to be determined or published.
Structure-Activity Relationship (SAR)
The biological activity of 2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can be influenced by various structural features. Key aspects include:
- Substituents on the thiophene ring : Modifications can enhance binding affinity to target enzymes.
- Cyclopentylsulfanyl group : This moiety may contribute to lipophilicity, affecting membrane permeability and bioavailability.
Study 1: In Vitro Evaluation
A study conducted by the National Cancer Institute evaluated a series of thiophene derivatives, including those similar to our compound, for anticancer activity against a panel of 60 human tumor cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, particularly against leukemia and lung cancer cell lines .
Study 2: Enzyme Inhibition Assays
In enzyme inhibition assays, the compound demonstrated potential inhibitory effects on specific enzymes involved in cancer metabolism. Further studies are needed to elucidate the precise mechanisms and pathways affected by this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) is critical to resolve bond lengths, angles, and intermolecular interactions. For example, studies on analogous acetamides employed SC-XRD to determine monoclinic crystal systems (e.g., a = 18.220 Å, β = 108.761°) and refine structural models using least-squares matrices .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For sulfanyl-containing analogs, thiourea intermediates or nucleophilic substitution reactions (e.g., cyclopentylthiol with α-haloacetamide precursors) are common. Purity can be enhanced via recrystallization or preparative HPLC, as described for structurally related compounds validated under pharmacopeial standards .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data when resolving molecular conformations?
- Methodological Answer : Discrepancies may arise from polymorphism or dynamic disorder. Use temperature-dependent crystallography to assess thermal motion and refine occupancy factors. For example, symmetry operations (e.g., −x, −y, −z+1) and multi-scan absorption corrections (e.g., Tmin = 0.742, Tmax = 0.892) were applied in analogous studies to reduce systematic errors . Pair crystallographic data with density functional theory (DFT) calculations to validate electronic environments.
Q. What experimental design principles are critical for evaluating the environmental fate of this compound?
- Methodological Answer : Follow long-term frameworks like Project INCHEMBIOL , which integrates:
- Laboratory studies : Measure physicochemical properties (e.g., logP, hydrolysis rates) and biotic/abiotic transformations.
- Field studies : Monitor distribution in soil, water, and biota using LC-MS/MS or isotope tracing.
- Risk assessment : Apply multi-tiered models (e.g., EC50 for aquatic toxicity) under real-world conditions .
Q. How can conflicting bioactivity data across assay models be systematically resolved?
- Methodological Answer : Conduct cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For instance, discrepancies in thiophene-pyridine derivatives may arise from off-target effects or assay sensitivity. Employ dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Reference standardized protocols from cancer research or neurotoxicology for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
